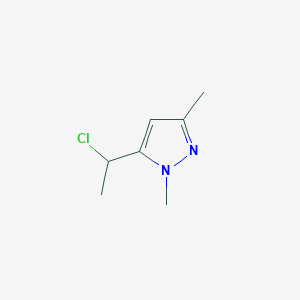![molecular formula C9H8BrNO2 B12883251 4-Bromo-2-ethoxybenzo[d]oxazole](/img/structure/B12883251.png)
4-Bromo-2-ethoxybenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-ethoxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethoxybenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate brominated and ethoxylated precursors. One common method includes the reaction of 2-aminophenol with 4-bromo-2-ethoxybenzaldehyde under acidic conditions to form the desired benzoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-ethoxybenzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Applications De Recherche Scientifique
4-Bromo-2-ethoxybenzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The presence of the bromine atom and ethoxy group can influence its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
2-Ethoxybenzo[d]oxazole: Lacks the bromine atom, which may result in different biological activities and reactivity.
4-Bromo-2-methoxybenzo[d]oxazole: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in its chemical properties and applications.
Uniqueness: 4-Bromo-2-ethoxybenzo[d]oxazole is unique due to the combination of the bromine atom and ethoxy group, which imparts distinct electronic and steric effects. These features can enhance its reactivity and binding interactions in various applications, making it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C9H8BrNO2 |
|---|---|
Poids moléculaire |
242.07 g/mol |
Nom IUPAC |
4-bromo-2-ethoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO2/c1-2-12-9-11-8-6(10)4-3-5-7(8)13-9/h3-5H,2H2,1H3 |
Clé InChI |
PSLZCLQPYBSVRB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC2=C(O1)C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



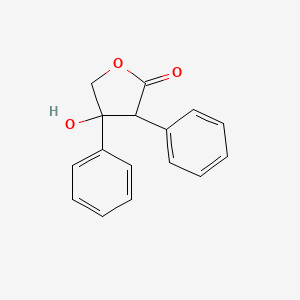
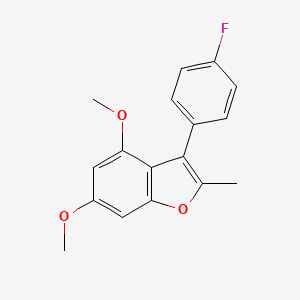
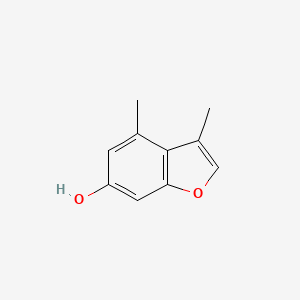
![N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12883198.png)
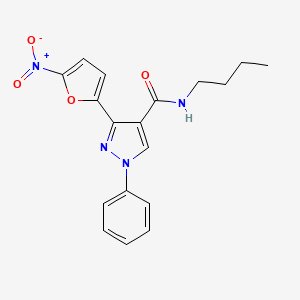
![2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12883215.png)
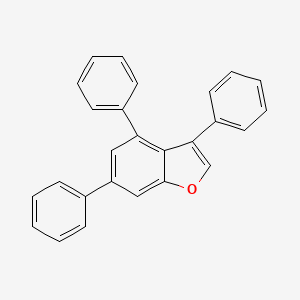
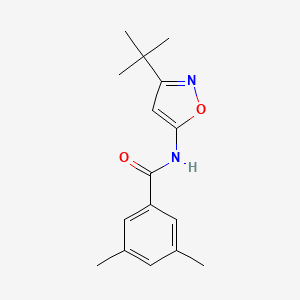
![2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde](/img/structure/B12883229.png)
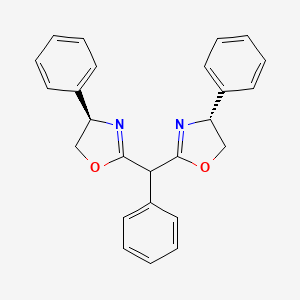
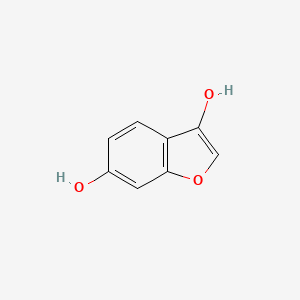
![5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine](/img/structure/B12883244.png)
